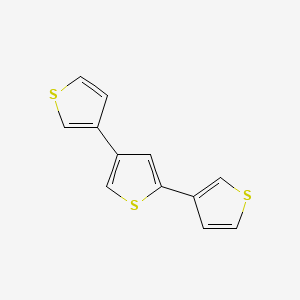
2,4-di(thiophen-3-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di(thiophen-3-yl)thiophene is a heterocyclic compound featuring a thiophene ring substituted at the 2 and 4 positions with thiophen-3-yl groups. Thiophene derivatives are known for their aromaticity and stability, making them valuable in various fields such as organic electronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-di(thiophen-3-yl)thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a thiophene-3-boronic acid derivative reacts with a 2,4-dibromothiophene in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of thiophene derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Di(thiophen-3-yl)thiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated, alkylated, or acylated thiophenes.
Wissenschaftliche Forschungsanwendungen
2,4-Di(thiophen-3-yl)thiophene has diverse applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Pharmaceuticals: Thiophene derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is utilized in the fabrication of advanced materials such as conductive polymers and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2,4-di(thiophen-3-yl)thiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions and conjugation. In pharmaceuticals, its biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound with a single thiophene ring.
2,5-Di(thiophen-2-yl)thiophene: A similar compound with thiophene rings substituted at the 2 and 5 positions.
Dithieno[3,2-b2’,3’-d]thiophene: A fused thiophene derivative with enhanced electronic properties.
Uniqueness: 2,4-Di(thiophen-3-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics .
Eigenschaften
CAS-Nummer |
105124-97-8 |
|---|---|
Molekularformel |
C12H8S3 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
2,4-di(thiophen-3-yl)thiophene |
InChI |
InChI=1S/C12H8S3/c1-3-13-6-9(1)11-5-12(15-8-11)10-2-4-14-7-10/h1-8H |
InChI-Schlüssel |
FMXXRLKHSAFAQY-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=CC(=CS2)C3=CSC=C3 |
Kanonische SMILES |
C1=CSC=C1C2=CC(=CS2)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















